Chloro(dimethylamino)ethylborane
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Overview
Description
Chloro(dimethylamino)ethylborane, also known as CDEB, is a boron-containing compound that has been extensively studied in recent years due to its unique properties and potential applications in various fields. CDEB is a colorless liquid that is highly reactive and has a strong tendency to form complexes with other molecules.
Scientific Research Applications
Chloro(dimethylamino)ethylborane has been found to have a wide range of applications in scientific research. One of the most significant areas of study has been in the field of organic synthesis. Chloro(dimethylamino)ethylborane can be used as a powerful reducing agent in a variety of reactions, including the reduction of aldehydes, ketones, and esters. Additionally, Chloro(dimethylamino)ethylborane has been used as a catalyst in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Mechanism Of Action
The mechanism of action of Chloro(dimethylamino)ethylborane is complex and not fully understood. However, it is believed that Chloro(dimethylamino)ethylborane acts as a source of highly reactive boron species that can transfer electrons to other molecules. This transfer of electrons can lead to the reduction of a variety of functional groups, as well as the formation of new carbon-carbon bonds.
Biochemical And Physiological Effects
While Chloro(dimethylamino)ethylborane has not been extensively studied for its biochemical and physiological effects, it has been shown to be toxic to cells at high concentrations. Additionally, Chloro(dimethylamino)ethylborane has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using Chloro(dimethylamino)ethylborane in lab experiments is its high reactivity and versatility. Chloro(dimethylamino)ethylborane can be used as a reducing agent, a catalyst, and a boron source, making it a valuable tool in a variety of synthetic reactions. However, the high reactivity of Chloro(dimethylamino)ethylborane also presents a potential hazard, as it can react violently with air, water, and other reactive compounds.
Future Directions
There are many potential future directions for research on Chloro(dimethylamino)ethylborane. One area of interest is the development of new synthetic methods that utilize Chloro(dimethylamino)ethylborane as a reducing agent or catalyst. Additionally, Chloro(dimethylamino)ethylborane has shown promise as a boron source for boron neutron capture therapy, a cancer treatment that involves targeting cancer cells with boron-containing compounds and then irradiating the cells with neutrons. Further research is needed to fully understand the potential applications of Chloro(dimethylamino)ethylborane in this area.
Synthesis Methods
Chloro(dimethylamino)ethylborane can be synthesized by reacting triethylborane with dimethylamine and chloroethane. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The resulting product is purified through distillation and can be stored under inert conditions.
properties
CAS RN |
1739-26-0 |
---|---|
Product Name |
Chloro(dimethylamino)ethylborane |
Molecular Formula |
C4H11BClN |
Molecular Weight |
119.4 g/mol |
IUPAC Name |
N-[chloro(ethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11BClN/c1-4-5(6)7(2)3/h4H2,1-3H3 |
InChI Key |
AUFSVGUTOXBJAW-UHFFFAOYSA-N |
SMILES |
B(CC)(N(C)C)Cl |
Canonical SMILES |
B(CC)(N(C)C)Cl |
synonyms |
Chloro(dimethylamino)ethylborane |
Origin of Product |
United States |
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